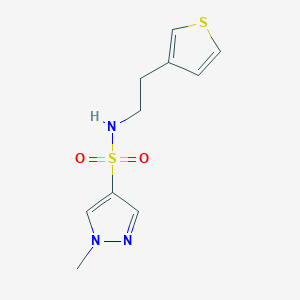
1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C10H13N3O2S2 and its molecular weight is 271.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process. The compound is derived from the reaction of pyrazole derivatives with thiophenes, typically under acidic or basic conditions. The final product can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its structure and purity.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Formula | C10H12N2O2S |
| Molecular Weight | 222.26 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| Unit Cell Volume | 3533.1 ų |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. These compounds often act as selective inhibitors of cyclooxygenases (COX), enzymes involved in the inflammatory response.
In a study evaluating various pyrazole compounds, it was found that certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, compounds with similar structures showed IC50 values ranging from 50 to 70 μg/mL against COX-2 enzymes .
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. Studies have shown that pyrazole derivatives possess activity against various bacterial strains and protozoan parasites. For example, a series of sulfonamide derivatives exhibited promising activity against Leishmania species, indicating potential for treating leishmaniasis .
Table 2: Biological Activity Summary
| Activity Type | Tested Against | Results (IC50) |
|---|---|---|
| Anti-inflammatory | COX-2 | 50 - 70 μg/mL |
| Antimicrobial | Leishmania infantum | IC50 = 0.059 mM |
| Antimicrobial | Leishmania amazonensis | IC50 = 0.070 mM |
Case Studies
- Anti-inflammatory Study : A recent study synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects in vitro. Among these, the compound exhibited comparable efficacy to standard treatments, highlighting its potential as a therapeutic agent in inflammatory diseases .
- Antimicrobial Efficacy : In another investigation focusing on leishmaniasis, the compound was tested alongside other sulfonamide derivatives. It showed significant activity against both L. infantum and L. amazonensis, suggesting that modifications to the pyrazole ring can enhance its biological activity against parasitic infections .
Eigenschaften
IUPAC Name |
1-methyl-N-(2-thiophen-3-ylethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-13-7-10(6-11-13)17(14,15)12-4-2-9-3-5-16-8-9/h3,5-8,12H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPZAQFMYNAVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














